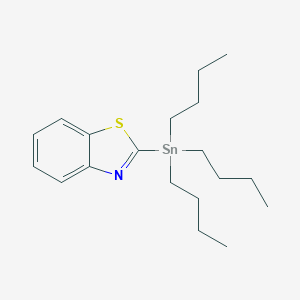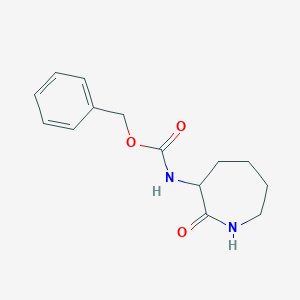
2-Tributylstannylbenzothiazole
概述
描述
2-Tributylstannylbenzothiazole is an organotin compound with the molecular formula C19H31NSSn and a molecular weight of 424.22 g/mol . It is a derivative of benzothiazole, where the hydrogen atom at the 2-position of the benzothiazole ring is replaced by a tributylstannyl group. This compound is primarily used in research settings, particularly in the fields of organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tributylstannylbenzothiazole typically involves the reaction of 2-bromobenzothiazole with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Tributylstannylbenzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation Reactions: The compound can be oxidized to form the corresponding benzothiazole oxide.
Reduction Reactions: Reduction of this compound can yield benzothiazole derivatives with different substituents.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Benzothiazoles: Through cross-coupling reactions.
Benzothiazole Oxides: Through oxidation reactions.
Reduced Benzothiazole Derivatives: Through reduction reactions.
科学研究应用
2-Tributylstannylbenzothiazole has a wide range of applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various benzothiazole derivatives.
Material Science: The compound is used in the development of new materials with unique properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Catalysis: The compound is used in catalytic processes to facilitate various chemical transformations.
作用机制
The mechanism of action of 2-Tributylstannylbenzothiazole involves its ability to participate in cross-coupling reactions, where the tributylstannyl group acts as a leaving group. The palladium catalyst facilitates the formation of a new carbon-carbon bond by coordinating with the benzothiazole ring and the incoming nucleophile. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
相似化合物的比较
2-Trimethylstannylbenzothiazole: Similar structure but with trimethylstannyl group.
2-Triphenylstannylbenzothiazole: Similar structure but with triphenylstannyl group.
2-Tributylsilylbenzothiazole: Similar structure but with tributylsilyl group.
Uniqueness: 2-Tributylstannylbenzothiazole is unique due to its specific reactivity and stability, which makes it a valuable reagent in organic synthesis. The tributylstannyl group provides a balance between steric hindrance and electronic effects, facilitating efficient cross-coupling reactions compared to its trimethyl and triphenyl counterparts .
属性
IUPAC Name |
1,3-benzothiazol-2-yl(tributyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4NS.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXRSCVOWFUPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396069 | |
| Record name | 2-(Tributylstannyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105445-58-7 | |
| Record name | 2-(Tributylstannyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tributylstannyl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B169495.png)

![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)

